1-(2-Fluorobenzoyl)piperidin-4-amine

CAS No.: 886498-38-0

Cat. No.: VC2017761

Molecular Formula: C12H15FN2O

Molecular Weight: 222.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886498-38-0 |

|---|---|

| Molecular Formula | C12H15FN2O |

| Molecular Weight | 222.26 g/mol |

| IUPAC Name | (4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone |

| Standard InChI | InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15/h1-4,9H,5-8,14H2 |

| Standard InChI Key | YBVVDCMQKWGTHH-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N)C(=O)C2=CC=CC=C2F |

| Canonical SMILES | C1CN(CCC1N)C(=O)C2=CC=CC=C2F |

Introduction

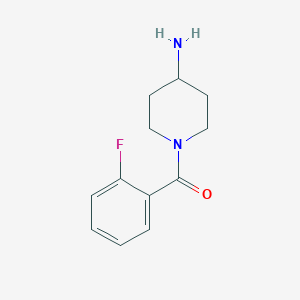

Chemical Structure and Identity

1-(2-Fluorobenzoyl)piperidin-4-amine, also known as (4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone, belongs to the class of piperidine derivatives containing both a fluorinated aromatic substituent and an amine functional group. The compound features a piperidine ring with an amine group at the 4-position and a 2-fluorobenzoyl moiety attached to the nitrogen at position 1 .

Chemical Identifiers

The compound is characterized by several important identifiers that facilitate its recognition in chemical databases and literature, as presented in Table 1.

| Parameter | Value |

|---|---|

| Chemical Name | 1-(2-Fluorobenzoyl)piperidin-4-amine |

| IUPAC Name | (4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone |

| CAS Number | 886498-38-0 |

| Molecular Formula | C₁₂H₁₅FN₂O |

| Molecular Weight | 222.26 g/mol |

| SMILES Notation | C1CN(CCC1N)C(=O)C2=CC=CC=C2F |

| InChI | InChI=1S/C12H15FN2O/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15/h1-4,9H,5-8,14H2 |

| InChIKey | YBVVDCMQKWGTHH-UHFFFAOYSA-N |

Table 1: Chemical identifiers for 1-(2-Fluorobenzoyl)piperidin-4-amine

Structural Features

The compound's structure consists of three key components:

-

A piperidine ring with an amine (NH₂) substituent at the 4-position

-

A carbonyl group (C=O) connecting the piperidine nitrogen to the aromatic ring

-

A 2-fluorophenyl group with fluorine at the ortho position

This structural arrangement creates a molecule with multiple functional sites that contribute to its chemical reactivity and potential biological activities .

Physical and Chemical Properties

1-(2-Fluorobenzoyl)piperidin-4-amine exhibits properties characteristic of both amines and amides, with the fluorine substituent introducing additional reactivity patterns.

Physical Properties

The compound typically appears as an oil at room temperature and possesses moderate solubility in common organic solvents . Its physical properties are influenced by the presence of both hydrogen bond donors (amine group) and acceptors (carbonyl group and fluorine atom).

Chemical Reactivity

The molecule contains several reactive sites:

-

The primary amine group at the 4-position of the piperidine ring can participate in various nucleophilic reactions

-

The amide linkage provides structural rigidity and can undergo hydrolysis under strongly acidic or basic conditions

-

The fluorine substituent on the phenyl ring influences electron distribution and can participate in specific interactions with biological targets

Salt Forms

The compound is available in various salt forms, including:

-

Free base (C₁₂H₁₅FN₂O, MW: 222.26 g/mol)

-

Hydrochloride salt (C₁₂H₁₆ClFN₂O, MW: 258.72 g/mol, CAS: 915763-94-9)

These salt forms exhibit different solubility profiles and stability characteristics, making them suitable for various applications in research and development settings .

Synthesis Methods

Several synthetic routes can be employed to prepare 1-(2-Fluorobenzoyl)piperidin-4-amine and related derivatives, leveraging established methodologies for piperidine functionalization.

Acylation of 4-Aminopiperidine

The most direct approach involves the acylation of 4-aminopiperidine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds under mild conditions in an inert solvent like dichloromethane .

Reductive Amination Approaches

Alternative synthetic pathways may utilize reductive amination strategies, particularly for constructing the piperidine core. Song et al. developed a one-pot cyclization/reduction cascade of halogenated amides that could be adapted for synthesizing fluorinated piperidine derivatives .

Radical-Mediated Cyclization

For more complex derivatives, radical-mediated cyclization approaches have been reported. Bruin et al. developed radical intramolecular cyclization of linear amino-aldehydes using cobalt(II) catalysts, which can be effective for producing various piperidines .

Related Compounds and Structural Analogs

Several structural analogs of 1-(2-Fluorobenzoyl)piperidin-4-amine have been reported in the literature, providing context for understanding its potential properties and applications.

Fluorinated Analogs

Notable fluorinated analogs include:

-

1-(2-Fluorobenzyl)piperidin-4-amine (parent compound of CAS: 1185302-61-7)

-

1-(4-Fluorobenzoyl)piperidine (CAS: 56346-57-7)

Halogenated Derivatives

Related halogenated derivatives include:

-

1-(2-Chloro-5-fluorobenzoyl)piperidin-4-amine (CAS: 1583080-82-3)

-

1-(2-Chloro-4-fluorobenzoyl)piperidin-4-amine (CAS: 1154258-30-6)

These structural analogs provide additional insights into the potential structural modifications that can be made to 1-(2-Fluorobenzoyl)piperidin-4-amine to tune its properties for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume